molecular formula C8H15ClN2O B2820290 N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide hydrochloride CAS No. 1884705-01-4

N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide hydrochloride

Cat. No.: B2820290
CAS No.: 1884705-01-4
M. Wt: 190.67
InChI Key: TVSAXBHHTVQZSP-FJXQXJEOSA-N
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Description

N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide hydrochloride is a chemical compound with the molecular formula C8H14N2O·HCl It is known for its unique structure, which includes a pyrrolidine ring and a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide hydrochloride typically involves the reaction of a pyrrolidine derivative with a cyclopropane carboxylic acid derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a base or an acid, to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide
  • N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide acetate
  • N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide sulfate

Uniqueness

N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain research and industrial applications.

Properties

IUPAC Name

N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-8(6-1-2-6)10-7-3-4-9-5-7;/h6-7,9H,1-5H2,(H,10,11);1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSAXBHHTVQZSP-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NC(=O)C2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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